molecular formula C11H16ClNO3 B6244564 2-amino-4-(benzyloxy)butanoic acid hydrochloride CAS No. 876617-12-8

2-amino-4-(benzyloxy)butanoic acid hydrochloride

Cat. No.: B6244564
CAS No.: 876617-12-8
M. Wt: 245.7
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-(benzyloxy)butanoic acid hydrochloride is a chemical compound characterized by its amino group, benzyloxy group, and hydrochloride salt form

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-amino-4-hydroxybutanoic acid as the starting material.

  • Benzylation Reaction: The hydroxyl group is then substituted with a benzyloxy group through a benzylation reaction using benzyl chloride in the presence of a base such as triethylamine.

  • Acidification: The resulting compound is then converted to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods: Industrial production involves scaling up the above synthetic route, ensuring proper control of reaction conditions, and purification steps to achieve high purity and yield. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form a corresponding amine oxide.

  • Reduction: The carboxylic acid group can be reduced to an alcohol.

  • Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Using nucleophiles such as amines or alcohols in the presence of a suitable solvent.

Major Products Formed:

  • Amine Oxide: From oxidation of the amino group.

  • Alcohol: From reduction of the carboxylic acid group.

  • Substituted Derivatives: From nucleophilic substitution of the benzyloxy group.

Scientific Research Applications

2-Amino-4-(benzyloxy)butanoic acid hydrochloride has diverse applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

  • Medicine: Investigated for its potential therapeutic properties, including its role in drug design and development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways:

  • Molecular Targets: The amino group can interact with enzymes and receptors, influencing biological processes.

  • Pathways Involved: It may be involved in metabolic pathways, affecting the synthesis and breakdown of biomolecules.

Comparison with Similar Compounds

  • 2-Amino-4-(benzyloxy)phenol: Similar structure but with a phenol group instead of a butanoic acid group.

  • 4-(Benzyloxy)pyridin-2-amine: Similar benzyloxy group but with a pyridine ring instead of a butanoic acid group.

Properties

CAS No.

876617-12-8

Molecular Formula

C11H16ClNO3

Molecular Weight

245.7

Purity

95

Origin of Product

United States

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